molecular formula C5H5N5 B13097252 [1,2,4]Triazolo[4,3-b]pyridazin-7-amine CAS No. 88511-72-2

[1,2,4]Triazolo[4,3-b]pyridazin-7-amine

Cat. No.: B13097252
CAS No.: 88511-72-2
M. Wt: 135.13 g/mol
InChI Key: DIAQDQDCRODOQZ-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-b]pyridazin-7-amine is a fused heterocyclic compound featuring a pyridazine ring (two adjacent nitrogen atoms) fused with a 1,2,4-triazole ring, with an amine group at position 7 (Fig. 1). Its structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry.

Properties

CAS No.

88511-72-2

Molecular Formula

C5H5N5

Molecular Weight

135.13 g/mol

IUPAC Name

[1,2,4]triazolo[4,3-b]pyridazin-7-amine

InChI

InChI=1S/C5H5N5/c6-4-1-5-9-7-3-10(5)8-2-4/h1-3H,6H2

InChI Key

DIAQDQDCRODOQZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN2C1=NN=C2)N

Origin of Product

United States

Preparation Methods

The synthesis ofTriazolo[4,3-b]pyridazin-7-amine typically involves the construction of the fused triazolo-pyridazine ring system, followed by introduction or transformation of functional groups to yield the 7-amine derivative.

Key synthetic strategies include:

  • Cyclization of hydrazino-pyridazine derivatives:
    Starting from 3,6-dichloro-4-pyridazine carboxylic acid or related pyridazine precursors, nucleophilic substitution with hydrazine hydrate introduces hydrazino groups. Subsequent cyclization under acidic conditions (e.g., reflux in formic acid) forms the triazolo ring fused to the pyridazine core, yielding intermediates such as 6-chloro-triazolo[4,3-b]pyridazin-8-ylamine.

  • Halogen exchange and reduction steps:
    Chlorine atoms in the pyridazine ring can be selectively replaced or removed by nucleophilic substitution (e.g., hydrazine hydrate) or catalytic hydrogenation over palladium catalysts under mild pressure (40 psi), affording the key amino-substituted triazolo-pyridazine.

  • Sandmeyer-type halogenation followed by nucleophilic substitution:
    Due to low reactivity of the amine towards direct acylation, the Sandmeyer reaction is employed to convert the amino intermediate into an iodo derivative, which then undergoes nucleophilic substitution with amines to introduce various substituents at the 8-position.

Reaction of Thiosemicarbazides with Cyclopropenones

An alternative method involves the reaction of thiosemicarbazide derivatives with 2,3-diphenylcyclopropenone, leading to formation of fused triazolopyridazinethione systems through multi-step nucleophilic attacks and ring openings. This pathway provides access to triazolo[4,3-b]pyridazinethione derivatives, which can be further manipulated chemically.

Cyclization of Hydrazinopyrazinones with Activated Carboxylic Acids

For preparation of 7-amino-6-methyl-triazolo[4,3-b]pyridazin-8-ol (a closely related compound), a common approach involves reacting 3-hydrazinopyrazin-2-one derivatives with activated carboxylic acids (e.g., using carbonyldiimidazole activation) in anhydrous solvents like DMF at elevated temperatures (~100°C) for extended periods (24 hours). This method yields the fused triazolo-pyridazinone ring system with an amino group at the 7-position.

Step Reaction Conditions Outcome Yield (%) Reference
1 Synthesis of 3,6-dichloro-4-pyridazine carboxylic acid Multi-step synthesis from commercial precursors Pyridazine carboxylic acid intermediate Not specified
2 Curtius rearrangement of acid to tert-butoxycarbonyl amide Thermal rearrangement, followed by deprotection Amino-substituted pyridazine intermediate Not specified
3 Selective halogen exchange with hydrazine hydrate Reflux conditions 6-chloro-3-hydrazino-pyridazin-4-ylamine Not specified
4 Cyclization in formic acid reflux Acidic reflux 6-chloro-triazolo[4,3-b]pyridazin-8-ylamine Acceptable yields
5 Catalytic hydrogenation (Pd, 40 psi) Hydrogen atmosphere triazolo[4,3-b]pyridazin-8-ylamine Quantitative
6 Sandmeyer iodination Classical Sandmeyer conditions 8-iodo derivative High yield
7 Nucleophilic substitution with amines Nucleophilic displacement 7-amino substituted derivatives Good yield
  • Solvents: Anhydrous DMF and formic acid are commonly used for cyclization and rearrangement steps. Methanol with acid catalysis is used for some condensation reactions.

  • Temperature: Reflux temperatures (100°C or higher) are typical for cyclization and rearrangement reactions.

  • Catalysts: Palladium catalysts under hydrogen atmosphere facilitate selective dehalogenation.

  • Reaction Times: Extended reaction times (12–24 hours) ensure complete conversion in cyclization and substitution steps.

  • Purification: Recrystallization from solvent mixtures (e.g., DMF/isopropanol) and chromatographic methods are employed to achieve high purity (>95%).

  • NMR Spectroscopy:
    Characteristic signals for the triazolo NH and amino protons appear downfield (10–14 ppm range in ^1H NMR). Carbonyl and thiocarbonyl carbons resonate between 140–170 ppm in ^13C NMR.

  • Elemental Analysis:
    Confirmed purity and composition with deviations within ±0.4% for C, H, N elements.

  • X-ray Crystallography:
    Used to confirm the fused heterocyclic structure and substitution pattern.

Method Starting Material Key Reagents Conditions Advantages Limitations Reference
Hydrazine-mediated cyclization 3,6-dichloro-4-pyridazine carboxylic acid Hydrazine hydrate, formic acid, Pd catalyst Reflux, hydrogenation at 40 psi High yield, well-established Multi-step, requires halogen handling
Thiosemicarbazide reaction with cyclopropenone Thiosemicarbazide, 2,3-diphenylcyclopropenone None (thermal) Multi-step nucleophilic ring closures Access to thione derivatives Complex reaction pathway
Carbonyldiimidazole activation 3-hydrazinopyrazin-2-one, activated acid Carbonyldiimidazole, DMF 100°C, 24 h Straightforward, moderate scale Requires activated acid
Sandmeyer iodination and substitution Amino-triazolopyridazine intermediate NaNO2, KI, amines Classic Sandmeyer conditions Enables diverse substitution Requires handling diazonium intermediates
  • The preparation ofTriazolo[4,3-b]pyridazin-7-amine derivatives has been optimized for yield and purity by controlling stoichiometry, reaction time, and temperature.

  • The low reactivity of the amino group in direct acylation necessitates alternative approaches such as halogenation followed by nucleophilic substitution.

  • Stability considerations include protecting the amino group from oxidation and the triazolo ring from hydrolysis under acidic or basic conditions.

  • Structural modifications at various positions on the triazolopyridazine ring influence biological activity and physicochemical properties, guiding synthetic design.

The preparation ofTriazolo[4,3-b]pyridazin-7-amine involves multi-step synthetic strategies centered on hydrazine-mediated cyclizations, selective halogen manipulations, and nucleophilic substitutions. Careful optimization of reaction conditions and purification methods yields the target compound with high purity and acceptable yields. Diverse synthetic routes allow access to various derivatives, expanding the compound’s utility in medicinal chemistry and materials science.

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[4,3-b]pyridazin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the triazole or pyridazine rings .

Scientific Research Applications

Scientific Research Applications

[1,2,4]Triazolo[4,3-b]pyridazin-7-amine serves as a crucial component in various scientific research applications:

  • Building Block for Synthesis : It is utilized in the synthesis of more complex heterocyclic compounds.
  • Medicinal Chemistry : Due to its potential biological activities, it is of significant interest in medicinal chemistry.
  • Biological Studies : It is investigated for its antibacterial and anticancer properties.

The compound exhibits diverse biological activities, making it valuable in pharmacological research. Research indicates its potential as a therapeutic agent, particularly as an inhibitor of the BRD4 bromodomain, which is involved in epigenetic regulation.

Structure-Activity Relationships (SAR)

Structure-activity relationship studies involve modifying the triazolopyridazine head group to explore different heteroaryl groups, aiming to maintain potency while reducing undesirable affinities, such as for the hERG channel . For example, replacing the triazolopyridazine ring can lead to significant losses in potency, highlighting the importance of this scaffold in maintaining activity .

Case Studies

  • Antitumor Activity : [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety have demonstrated excellent antitumor activity against various cancer cell lines. Compound 22i exhibited significant activity against A549, MCF-7, and HeLa cancer cell lines .
  • Cryptosporidium parvum Inhibition : Triazolopyridazine 17a has shown potency against Cryptosporidium parvum .
  • Antiproliferative Activity : 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazines have demonstrated moderate to potent antiproliferative activity. Compound 4q displayed high activity against SGC-7901, A549, and HT-1080 cell lines and effectively inhibited tubulin polymerization .

Comparison with Similar Compounds

Key Structural and Functional Insights

Position of Amine Group: The 7-amine in the target compound likely enhances hydrogen-bonding interactions with biological targets, similar to pyrimidine-based analogs in .

Impact of Heterocycle:

  • Pyridazine: Electron-deficient core may favor interactions with electron-rich enzyme pockets.
  • Pyrimidine/Triazine: Higher nitrogen content improves solubility but may reduce bioavailability.

Substituent Effects: Chlorine () and trifluoromethyl () groups enhance metabolic stability, while alkoxy chains () improve solubility.

Biological Activity

The compound [1,2,4]triazolo[4,3-b]pyridazin-7-amine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound features a triazole ring fused to a pyridazine ring, which contributes to its unique chemical properties. The compound has a molecular formula of C6_{6}H6_{6}N6_{6} and a molecular weight of approximately 170.58 g/mol. Its structural characteristics allow for significant interactions with biological targets, making it a candidate for drug development.

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance:

  • Compound 4q : A derivative of the [1,2,4]triazolo[4,3-b]pyridazine scaffold demonstrated potent antiproliferative activity against various cancer cell lines including SGC-7901, A549, and HT-1080 with IC50_{50} values ranging from 0.008 to 0.014 μM. This compound inhibited tubulin polymerization and disrupted microtubule dynamics, suggesting a mechanism similar to that of known chemotherapeutics like CA-4 .
CompoundCell LineIC50_{50} (μM)
4qSGC-79010.014
4qA5490.008
4qHT-10800.012

2. Antimicrobial Activity

The compound has also been evaluated for its efficacy against Cryptosporidium parvum, a significant pathogen causing gastrointestinal diseases. The lead compound SLU-2633 exhibited an EC50_{50} of 0.17 μM against C. parvum, indicating strong potential for treating infections caused by this parasite .

3. Anxiolytic Effects

Research indicates that derivatives like 8-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-7-amine exhibit anxiolytic properties without the sedative effects typically associated with benzodiazepines. These compounds show selective affinity for GABAA receptors in the central nervous system, suggesting their utility in treating anxiety disorders.

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by structural modifications:

  • Substitution Patterns : Variations in substituents at positions 6 and 8 have been explored to enhance potency while minimizing off-target effects such as cardiotoxicity associated with hERG channel inhibition.
  • Analog Development : The synthesis of various analogs has led to the identification of compounds with improved selectivity and potency against specific biological targets while retaining desirable pharmacokinetic properties .

Case Studies

A series of case studies have illustrated the effectiveness of this compound derivatives in preclinical models:

  • In Vivo Efficacy : In animal models of C. parvum infection, certain derivatives demonstrated significant therapeutic effects compared to standard treatments.
  • Cell Proliferation Inhibition : Compounds have been shown to effectively inhibit cell proliferation in vitro across multiple cancer cell lines.

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